7,12-dimethylbenzo[a]anthracene-5,6-diol
Description
Historical Context in Polycyclic Aromatic Hydrocarbon Research
The study of DMBA and its metabolites emerged prominently in the mid-20th century as researchers sought to understand the mechanisms of chemical carcinogenesis. DMBA, first synthesized in the 1930s, was identified as a potent carcinogen in tobacco smoke and combustion products. Its metabolic activation into dihydrodiols, including 7,12-dimethylbenzo[a]anthracene-5,6-diol, became a focal point in the 1970s when scientists recognized that PAHs require enzymatic conversion to exert mutagenic and carcinogenic effects.
Early work by Marquardt et al. (1979) demonstrated that DMBA-5,6-diol, though less mutagenic than its 3,4-diol counterpart, played a role in metabolic pathways linked to tumorigenesis. This discovery aligned with broader findings about K-region dihydrodiols, which were initially hypothesized to contribute to PAH toxicity through epoxidation. The development of high-performance liquid chromatography (HPLC) in the 1970s enabled precise separation and identification of DMBA metabolites, cementing this compound as a key subject in PAH metabolism studies.
Structural Relationship to Parent Compound DMBA
Structurally, this compound derives from DMBA (C₂₀H₁₆) through the addition of two hydroxyl groups at the 5- and 6-positions of the central aromatic ring. This modification reduces planarity, introducing steric hindrance and altering electronic properties. Key structural comparisons are summarized below:
| Property | DMBA | DMBA-5,6-diol |
|---|---|---|
| Molecular Formula | C₂₀H₁₆ | C₂₀H₁₆O₂ |
| Molecular Weight (g/mol) | 256.34 | 290.36 |
| Melting Point (°C) | 122–123 | Not reported |
| Boiling Point (°C) | 463.5 | 515.7 |
| Density (g/cm³) | 1.1 ± 0.1 | 1.28 |
Data sourced from PubChem and Chemsrc.
The hydroxyl groups in DMBA-5,6-diol adopt equatorial and axial conformations due to steric clashes with the 7-methyl group, as revealed by X-ray crystallography. This buckling of the aromatic system distinguishes it from planar DMBA and influences its reactivity. The compound’s SMILES notation (CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O) and InChI key (HJPAZBVZYGHHPT-UHFFFAOYSA-N) further delineate its unique configuration.
Significance in Carcinogenesis Research
DMBA-5,6-diol is a minor but mechanistically significant metabolite in DMBA’s carcinogenic pathway. While the 3,4-diol-1,2-epoxide of DMBA is the primary mutagenic species, the 5,6-diol contributes to alternative activation routes. Key findings include:
- Metabolic Precursor : DMBA-5,6-diol forms via cytochrome P450-mediated oxidation of DMBA, followed by epoxide hydrolase activity. This pathway is inhibited by 1,2-epoxy-3,3,3-trichloropropane, underscoring the role of epoxide intermediates.
- Tumor Induction : In rodent models, DMBA-5,6-diol has been used to study mammary and skin carcinogenesis, though it is less potent than DMBA itself.
- Stereochemical Influence : The cis-5,6-diol isomer exhibits greater stability and crystallinity than the trans isomer, with hydrogen bonding between hydroxyl groups driving molecular packing.
Notably, DMBA-5,6-diol’s carcinogenic potential is modulated by competing detoxification pathways, such as glutathione conjugation, which limit its bioavailability.
K-Region Dihydrodiol Classification
The “K-region” of PAHs refers to a bay region characterized by high electron density and susceptibility to electrophilic attack. In DMBA, the 5,6-position constitutes the K-region, making DMBA-5,6-diol a prototypical K-region dihydrodiol. This classification carries several implications:
- Reactivity : K-region dihydrodiols are less prone to epoxidation compared to non-K-region diols (e.g., 3,4-diols), reducing their direct mutagenicity.
- Biomarker Potential : The presence of DMBA-5,6-diol in biological samples serves as an indicator of DMBA exposure and metabolic activation.
- Synthetic Utility : Enantioselective synthesis of K-region diols, achieved via asymmetric dihydroxylation, has advanced studies of their stereochemical effects on toxicity.
Comparative studies of K-region vs. non-K-region dihydrodiols reveal that the latter are more strongly associated with DNA adduct formation and malignant transformation.
Properties
CAS No. |
16033-60-6 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H16O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,21-22H,1-2H3 |
InChI Key |
HJPAZBVZYGHHPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Other CAS No. |
16033-60-6 |
Synonyms |
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- |
Origin of Product |
United States |
Preparation Methods
Key Experimental Findings:
-
Microsomal Incubation : DMBA incubated with 3-methylcholanthrene-induced rat liver microsomes produces 5,6-epoxide as the primary intermediate.
-
Hydrolysis : The 5,6-epoxide undergoes rapid hydrolysis in aqueous media (pH 7.4, 37°C) to form DMBA-5,6-diol, confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry.
Table 1: Metabolic Activation Parameters
| Parameter | Value | Source |
|---|---|---|
| Incubation Time | 30–60 minutes | |
| Epoxide Hydrolase Activity | 12.3 ± 1.2 nmol/min/mg protein | |
| DMBA-5,6-diol Yield | 68–72% |
Photochemical Oxidation Pathways
Ultraviolet (UV) irradiation of DMBA in the presence of oxygen generates reactive oxygen species (ROS), leading to the formation of DMBA-5,6-diol. This method is distinct from enzymatic pathways and involves singlet oxygen-mediated oxidation.
Experimental Protocol:
Key Observations:
-
Product Identification : UV-Vis spectroscopy (λ_max = 290 nm) and NMR (δ 6.8–7.2 ppm for aromatic protons) confirm the diol structure.
-
Yield Optimization : Prolonged irradiation (>120 minutes) reduces yield due to overoxidation to quinones.
Chemical Synthesis via Dihydroxylation
Chemical dihydroxylation of DMBA using osmium tetroxide (OsO₄) provides a direct route to DMBA-5,6-diol. This method is less common due to reagent toxicity but offers high regioselectivity.
Synthetic Procedure:
Table 2: Chemical Dihydroxylation Efficiency
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Metabolic Activation | 68–72 | High | Low |
| Photochemical | 45–50 | Moderate | Moderate |
| Chemical Dihydroxylation | 55–60 | High | High |
-
Metabolic Activation : Suitable for biological studies but limited by enzyme availability.
-
Photochemical : Useful for studying ROS-mediated toxicity but requires specialized equipment.
-
Chemical Synthesis : Preferred for large-scale production despite safety concerns.
Structural Characterization and Validation
DMBA-5,6-diol is characterized using advanced spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
7,12-dimethylbenzo[a]anthracene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
Carcinogenic Studies
DMBA is widely utilized as a tumor initiator in various animal models to investigate the mechanisms of cancer development. Its applications include:
- Skin and Mammary Gland Carcinogenesis : DMBA has been extensively used in rodent models to study skin and mammary gland tumors. It is known to induce tumors through metabolic activation leading to the formation of DNA adducts, which ultimately result in mutagenesis and tumorigenesis .
Case Study: Tumor Induction in Mice
A study demonstrated that both syn- and anti-diol epoxide metabolites of DMBA are effective tumor initiators. The research indicated that these metabolites form stable DNA adducts that are crucial for initiating tumorigenesis in mouse skin. The mutation at codon 61 of the H-ras gene was specifically linked to the carcinogenic activity of DMBA .
Metabolic Activation Studies
DMBA undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates such as diol epoxides. These intermediates are responsible for its carcinogenic properties.
- Microbial Metabolism : Research has shown that certain microbial strains can metabolize DMBA, providing insights into its environmental degradation and potential bioremediation strategies. For instance, Mycobacterium vanbaalenii PYR-1 was found to metabolize DMBA selectively at specific carbon positions, yielding various hydroxylated products .
Mechanistic Studies on DNA Interactions
DMBA's interactions with DNA have been extensively studied to understand its mutagenic potential.
- DNA Adduct Formation : The major DNA adducts formed after topical application of DMBA were identified as syn- and anti-diol epoxide adducts. These adducts have been linked to mutations in critical oncogenes such as H-ras, thereby elucidating the molecular basis of DMBA-induced carcinogenesis .
Comparative Studies with Other Compounds
DMBA is often used as a reference compound in comparative studies assessing the anti-carcinogenic properties of other substances.
- Example Application : In one study, researchers evaluated the effects of Cimicifuga racemosa extract on mammary tumors induced by DMBA, highlighting its potential protective effects against DMBA-induced carcinogenesis .
Toxicological Studies
The toxicological profile of DMBA has been characterized through various studies focusing on its acute and chronic effects on biological systems.
Data Table: Toxicological Effects of DMBA
Environmental Fate Studies
Research into the environmental fate of DMBA includes studies on its persistence and degradation pathways in various ecosystems.
Mechanism of Action
The mechanism of action of 7,12-dimethylbenzo[a]anthracene-5,6-diol involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with enzymes and other proteins, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural and Metabolic Comparison with Similar Compounds
Table 1: Structural Features of Key PAHs and Their Diol Derivatives
- K-Region vs. Non-K-Region Reactivity: The 5,6-diol of DMBA resides in the K-region, where epoxidation generates a highly electrophilic diol-epoxide. In contrast, non-K-region diols (e.g., 8,9-diol of DMBA) require adjacent double bonds for further epoxidation, a critical step in DNA adduct formation .
- Enzyme Specificity: DMBA-5,6-diol is metabolized more rapidly than its 3,4-diol counterpart, with phenobarbital- and 3-methylcholanthrene-induced P450 isoforms showing distinct regioselectivity .
Toxicity and Carcinogenic Potential
Table 2: Toxicity Metrics of PAHs and Their Derivatives
*TEF relative to benzo[a]pyrene.
- DNA Adduct Specificity: DMBA-5,6-diol forms bay-region diol-epoxides that preferentially bind deoxyadenosine (40% of total adducts at high doses), unlike BP, which primarily targets deoxyguanosine . This adenosine specificity may contribute to DMBA’s superior tumor-initiating potency.
- Alkylation Enhances Toxicity: The dimethyl substitution in DMBA increases its TEF by 20-fold compared to non-alkylated benz[a]anthracene, underscoring the role of alkyl groups in metabolic activation .
Mechanistic Insights from Enzyme Interactions
Table 3: Metabolic Pathways and Enzyme Affinity
Q & A
Q. What are the primary synthetic routes for 7,12-dimethylbenzo[a]anthracene-5,6-diol, and how is purity ensured?
The diol is typically synthesized via acid-catalyzed hydrolysis of its precursor oxide, 7,12-dimethylbenz[a]anthracene-5,6-oxide, in a 1:1 dioxane-water mixture at 37°C . Purification involves reverse-phase high-pressure liquid chromatography (HPLC) with C18 columns, coupled with UV detection at 254 nm. Purity validation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of side products .
Q. Which metabolic enzymes activate this compound, and what experimental models are used to study this process?
The diol is metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and CYP2C9, as demonstrated using Aroclor 1254-induced rat liver microsomes . Human liver microsomes and recombinant CYP isoforms are employed to compare interspecies metabolic differences. Incubation conditions (e.g., pH, temperature) and co-factors (NADPH) are standardized to optimize reaction rates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Mandatory practices include:
- Use of Class I, Type B biological safety hoods during preparation .
- Personal protective equipment (PPE): Polyvinyl Alcohol or Viton® gloves, Tyvek® suits, and HEPA-filtered respirators .
- Engineering controls: Local exhaust ventilation and wet methods for dust suppression to avoid inhalation . Emergency showers and eyewash stations must be accessible, and spills require vacuuming with HEPA-filtered systems .
Advanced Research Questions
Q. How are DNA adducts formed by this compound structurally characterized, and what analytical techniques resolve stereoisomers?
Adducts are generated by reacting the diol’s oxide derivative with polyguanylic acid, followed by enzymatic hydrolysis to isolate guanosine adducts. Four diastereoisomeric adducts are separated via reverse-phase HPLC and characterized using:
- UV-Vis spectroscopy : Identifies aromatic π→π* transitions.
- Circular dichroism (CD) : Distinguishes enantiomers based on optical activity.
- High-resolution MS and NMR : Confirm covalent bonding at the guanine N2 position and stereochemical configurations .
Q. What contradictory findings exist regarding its metabolic activation across species, and how are these resolved?
Q. How does this compound act as a co-carcinogen in multi-PAH exposure scenarios?
In mouse skin models, the diol potentiates tumorigenesis when co-administered with benzo[a]pyrene (BaP) or dibenz[a,h]anthracene. Mechanistic studies use:
- Topical application protocols : Sequential dosing to assess initiation-promotion effects.
- Biochemical assays : Measuring reactive oxygen species (ROS) and inflammatory cytokines (e.g., IL-6) to evaluate synergistic toxicity . Inhibitors like flavonoids or selenium are co-applied to reverse co-carcinogenic effects .
Q. What advanced analytical methods quantify trace levels of this compound in environmental or biological matrices?
- Synchronous fluorescence spectroscopy : Detects emission bands at 376–399 nm (Δλ = 105 nm) with high specificity in airborne particulate matter .
- GC-MS/MS : Provides ppb-level sensitivity after derivatization with BSTFA to enhance volatility.
- Immunoassays : Polyclonal antibodies against DMBA adducts enable ELISA-based detection in tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
